Home > Products > Screening Compounds P138023 > Monophenoltoremifene
Monophenoltoremifene - 89778-41-6

Monophenoltoremifene

Catalog Number: EVT-1740206
CAS Number: 89778-41-6
Molecular Formula: C22H19ClO
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monophenoltoremifene is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is primarily noted for its potential applications in treating hormone-dependent conditions, particularly breast cancer. The compound is derived from tamoxifen, a well-known SERM used extensively in breast cancer therapy. The structural modifications in monophenoltoremifene aim to enhance its therapeutic efficacy while minimizing side effects associated with traditional treatments.

Source and Classification

Monophenoltoremifene is synthesized through various chemical processes, often involving modifications of existing SERM frameworks. As a selective estrogen receptor modulator, it exhibits both estrogenic and anti-estrogenic properties depending on the tissue context, making it a versatile candidate for therapeutic applications in oncology and gynecology.

Synthesis Analysis

Methods and Technical Details

The synthesis of monophenoltoremifene typically involves multiple steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors such as phenolic compounds and derivatives of tamoxifen.
  2. Reactions: Key reactions include alkylation, acylation, and various coupling reactions that introduce functional groups essential for activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

A detailed synthesis pathway may involve the following steps:

  • Step 1: Alkylation of a phenolic compound to introduce an alkyl chain.
  • Step 2: Coupling with a tamoxifen derivative to form the core structure of monophenoltoremifene.
  • Step 3: Final modifications to enhance selectivity for estrogen receptors.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Monophenoltoremifene's molecular structure can be characterized by its unique arrangement of carbon rings and functional groups that confer its SERM properties. The compound typically features:

  • Molecular Formula: C26_{26}H29_{29}NO2_{2}
  • Molecular Weight: Approximately 413.52 g/mol
  • Structural Features: A biphenyl structure with hydroxyl groups that play a critical role in binding to estrogen receptors.

The three-dimensional conformation of monophenoltoremifene allows it to selectively interact with estrogen receptors, influencing gene expression related to cell proliferation and differentiation.

Chemical Reactions Analysis

Reactions and Technical Details

Monophenoltoremifene undergoes several chemical reactions that are crucial for its functionality:

  1. Estrogen Receptor Binding: The compound binds to estrogen receptors in target tissues, competing with endogenous estrogens.
  2. Metabolic Pathways: It is subject to metabolic transformations in the liver, which can affect its pharmacokinetics and bioavailability.
  3. Degradation Products: Understanding the degradation pathways is essential for assessing long-term stability and safety.

The reactivity of monophenoltoremifene can be influenced by environmental factors such as pH and temperature, which may alter its efficacy in therapeutic applications.

Mechanism of Action

Process and Data

Monophenoltoremifene exerts its effects through a dual mechanism:

  1. Agonistic Activity: In certain tissues, it mimics estrogen's action, promoting cellular responses beneficial for bone density maintenance.
  2. Antagonistic Activity: In breast tissue, it inhibits estrogen-driven proliferation by blocking receptor activation, thereby reducing tumor growth.

This selective modulation allows for targeted therapeutic strategies that minimize adverse effects commonly associated with broader-spectrum estrogens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monophenoltoremifene exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data should be determined experimentally but generally falls within a range typical for similar compounds.

These properties are significant for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Monophenoltoremifene has several promising applications in scientific research and clinical practice:

  • Breast Cancer Treatment: As a SERM, it is investigated for its potential to treat hormone-receptor-positive breast cancers.
  • Bone Health Research: Its estrogenic properties may be explored in studies related to osteoporosis prevention.
  • Endocrine Research: The compound serves as a tool for understanding estrogen receptor signaling pathways in various tissues.

Research continues into optimizing monophenoltoremifene formulations to enhance therapeutic outcomes while minimizing side effects associated with traditional hormone therapies.

Introduction to Monophenoltoremifene in Contemporary Research Contexts

Historical Evolution in Pharmacological Research

Toremifene emerged from systematic efforts to enhance the therapeutic index of triphenylethylene-based antiestrogens. Synthesized in 1981 by Orion Pharma, it was designed as a structural analog of tamoxifen, incorporating a chlorine atom at the 4-position to mitigate genotoxic risks associated with tamoxifen’s dimethylaminoethane chain [3] [7]. Early preclinical studies demonstrated its equivalent antitumor efficacy to tamoxifen in hormone-responsive breast cancer models while showing reduced DNA adduct formation in hepatic tissues—addressing tamoxifen’s hepatocarcinogenicity [3] [7].

By 1989, pivotal research revealed its chemosensitizing properties in multidrug-resistant (MDR) breast cancer cells (MCF-7/DOX line), where it enhanced doxorubicin cytotoxicity independently of estrogen receptor status [1]. This discovery expanded its potential beyond hormonal therapy. Clinical development accelerated through the 1990s, culminating in FDA approval in 1997 for metastatic breast cancer in postmenopausal women—the first new antiestrogen approved in nearly two decades [7] [3].

Table 1: Key Milestones in Toremifene Development

YearDevelopment PhaseSignificance
1981Initial SynthesisChlorination of tamoxifen scaffold to reduce metabolic activation risks
1989MDR Reversal DiscoveryDemonstrated chemosensitization in P-glycoprotein-overexpressing breast cancer cells [1]
1990First Commercial AvailabilityMarketed in Finland for advanced breast cancer
1997FDA ApprovalApproved for ER+ metastatic breast cancer in postmenopausal women [7]
2010sExpanded Indication ResearchExplored efficacy in prostate cancer and sclerosing peritonitis [5]

Theoretical Frameworks Underlying Molecular Targeting Mechanisms

Toremifene’s bioactivity stems from its dual targeting capabilities: estrogen receptor modulation and chemosensitization via efflux transporter inhibition.

Estrogen Receptor Interactions

As a SERM, toremifene exhibits tissue-specific ER agonism/antagonism. Its binding affinity for human ERα (Ki = 20.3 ± 0.1 nM) and ERβ (Ki = 15.4 ± 3.1 nM) is comparable to tamoxifen but lower than estradiol [7]. The metabolite 4-hydroxytoremifene significantly enhances ER binding (64–158% of estradiol’s affinity) and antiestrogenic potency [7] [3]. This metabolite’s formation via hepatic CYP3A4 is crucial for therapeutic activity, converting toremifene into a high-affinity ER competitor that suppresses estrogen-dependent gene transcription in breast tissue [5] [7].

Multidrug Resistance Reversal

Toremifene overcomes MDR through non-hormonal mechanisms:

  • P-glycoprotein Inhibition: It binds to the transmembrane drug efflux pump P-gp (ABCB1), reversing resistance to anthracyclines, taxanes, and vinca alkaloids [1].
  • Concentration-Dependent Efficacy: Plasma concentrations >20 μM (achieved at 400 mg/day doses) maximally inhibit P-gp, correlating with restored doxorubicin sensitivity in vitro (p<0.05) [1].
  • Metabolite Contributions: N-desmethyltoremifene and 4-hydroxy metabolites amplify chemosensitization by altering membrane fluidity and drug sequestration in lysosomes [1] [7].

Table 2: Molecular Interactions of Toremifene and Metabolites

CompoundERα Binding Affinity (Ki)ERβ Binding Affinity (Ki)P-gp Inhibition
Toremifene20.3 ± 0.1 nM15.4 ± 3.1 nMModerate
4-Hydroxytoremifene0.2–0.5 nM*0.3–0.7 nM*Strong
N-Desmethyltoremifene3–5% vs. estradiolSimilar to parentModerate-Strong
4-Hydroxy-N-desmethyltoremifeneNot reportedNot reportedStrong

*Approximate estradiol-equivalent affinity [7] [3]

Significance in Receptor-Specific Therapeutic Modalities

Toremifene’s receptor polypharmacology enables applications beyond its primary breast cancer indication:

Breast Cancer Multidrug Resistance

In ER+ metastatic breast cancer, toremifene achieves comparable response rates to tamoxifen (ORR: 20–30%) [7] [4]. Its distinctive value emerges in MDR settings:

  • Patient plasma ultrafiltrates (400 mg/day dose) reduced doxorubicin IC50 by >50% in MCF-7/DOX cells [1].
  • Synergizes with natural product chemotherapeutics (e.g., paclitaxel) by blocking P-gp-mediated export [1] [4].

Bone and Metabolic Health

Toremifene exerts ER-agonistic effects in non-breast tissues:

  • Osteoprotection: In men receiving androgen deprivation therapy, 80 mg/day increased lumbar spine BMD by 1.6% at 12 months and reduced vertebral fracture risk by 79.5% [5].
  • Lipid Modulation: Lowers LDL-C and triglycerides while elevating HDL-C—effects surpassing tamoxifen in postmenopausal women [7] [4].

Emerging Receptor-Specific Applications

Exploratory research indicates activity in:

  • Prostate Cancer: Laminin67R-mediated uptake of nanoparticle-conjugated toremifene analogs enhances tumor retention (72% at 24h post-infusion) in xenografts [2].
  • Sclerosing Peritonitis: Combined with GnRH agonists, it induces remission by suppressing inflammatory cytokine cascades via ER modulation [5].
  • Gynecomastia: Antiestrogenic effects in male breast tissue reduce mammary gland hyperplasia [7].

Table 3: Therapeutic Areas and Molecular Targets

Therapeutic AreaMolecular TargetObserved Effect
Hormone Receptor+ Breast CancerERα/ERβTumor growth inhibition via ER antagonism
Multidrug-Resistant CancersP-glycoprotein (ABCB1)Chemotherapy sensitization through efflux inhibition
Bone HealthERs in osteoblasts/osteoclastsIncreased BMD, reduced fracture risk
Metabolic HealthHepatic ERsImproved lipid profile (↓LDL-C, ↑HDL-C)
Prostate CancerLaminin67R-mediated uptakeEnhanced tumor-selective drug retention

Concluding Remarks

Monophenoltoremifene exemplifies rational drug evolution from structural optimization to mechanistic diversification. Its capacity to concurrently address hormonal drivers and chemoresistance pathways positions it uniquely among SERMs. Future research directions include nanoparticle delivery systems for solid tumors and combinatorial regimens with immune checkpoint inhibitors.

Properties

CAS Number

89778-41-6

Product Name

Monophenoltoremifene

IUPAC Name

4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol

Molecular Formula

C22H19ClO

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21-

InChI Key

HZPJJMOFPSHKFE-DQRAZIAOSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.